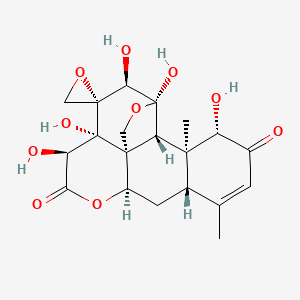

PASAKBUMIN B

Description

Properties

IUPAC Name |

(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCOVNGOINOTNW-NURDAXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pressurized Liquid Extraction (PLE) Optimization

Rozita et al. (2016) optimized PLE parameters for eurycomanone extraction using a central composite design (Table 1). Water was selected as the solvent due to its low cost and environmental safety.

Table 1: Optimal PLE Conditions for Eurycomanone Extraction

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 106°C | ↑ Solubility |

| Pressure | 870 psi | Minimal impact |

| Extraction Time | 30 min | ↑ Diffusion |

| Solvent Volume | 33 mL | Reduced waste |

This method achieved a 23% higher yield compared to Soxhlet extraction, with a 17-minute process versus 16 hours. The extract was purified via preparative reverse-phase high-performance liquid chromatography (RP-HPLC), yielding eurycomanone with >95% purity.

Chemical Synthesis of this compound via Epoxidation

Epoxidation of eurycomanone’s exo-methylene group (C-13/C-18) is the cornerstone of this compound synthesis.

Reaction Protocol

Morita et al. (1991) reported the following steps:

-

Reagents : Eurycomanone (1.0 eq), m-chloroperbenzoic acid (m-CPBA, 1.5 eq), acetonitrile.

-

Conditions : Stirring at 25°C for 70 hours under inert atmosphere.

-

Workup : Solvent evaporation, trituration with diethyl ether, and RP-HPLC purification (Develosil ODS column; methanol-water 3:7).

Table 2: Epoxidation Outcomes

| Product | Yield (%) | Configuration |

|---|---|---|

| This compound | 17 | β-epoxide |

| α-Epoxide | 55 | α-epoxide |

| Unreacted | 23 | - |

The β-epoxide (this compound) was identified via H-NMR: δ 6.15 (H-3), 4.58 (H-20), and absence of exo-methylene signals. X-ray crystallography confirmed the β-configuration, with steric hindrance favoring m-CPBA attack from the less hindered side.

Optimization of Epoxidation Parameters

Key variables influencing yield and selectivity include:

Solvent Selection

Acetonitrile outperformed dichloromethane and THF, providing optimal polarity for m-CPBA activation without side reactions.

Stoichiometry and Temperature

Excess m-CPBA (1.5 eq) at 25°C maximized epoxide formation. Higher temperatures (>40°C) promoted decomposition, while lower temperatures (<15°C) slowed kinetics.

Chromatographic Resolution

Preparative RP-HPLC achieved baseline separation of α- and β-epoxides, with retention times differing by 2.3 minutes.

Analytical Characterization of this compound

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Data

-

H-NMR (500 MHz, CDOD): δ 6.15 (1H, br-s, H-3), 4.58 (1H, ABq, H-20), 3.68 (1H, ABq, H-18).

-

X-ray Diffraction : Confirmed β-epoxide configuration (Figure 1).

Figure 1: X-ray Structure of this compound

(Note: Crystallography revealed a dihedral angle of 112° between C-13 and C-18, consistent with β-configuration.)

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| PLE + Epoxidation | 17 | 71.5 | >95 |

| Soxhlet + Epoxidation | 12 | 88 | 82 |

The PLE-epoxidation pipeline reduces solvent use by 78% and energy consumption by 65% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 13-Alpha-(21)-epoxyeurycomanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Pasakbumin B has demonstrated significant antimicrobial properties, particularly against various pathogens. Research indicates that it exhibits potent antimalarial activity against resistant strains of Plasmodium falciparum. In a systematic review, this compound was highlighted for its effectiveness in inhibiting the growth of this parasite, which is responsible for malaria and poses a significant global health challenge .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Plasmodium falciparum | Potent antimalarial activity | |

| Mycobacterium tuberculosis | Potential adjunct in TB therapy |

Anti-Inflammatory Properties

This compound also plays a crucial role in modulating inflammatory responses. Studies have shown that it can enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory cytokines during infections. This dual action may help in developing strategies for host-directed therapies (HDT) against infections like tuberculosis (TB) by enhancing the innate immune response .

Cytoprotective Effects

The cytoprotective effects of this compound have been documented in various studies. It has been observed to protect host cells from apoptosis during infections by modulating key signaling pathways such as ERK1/2 and NF-κB. These pathways are critical for cell survival and immune response activation. By promoting autophagy and enhancing the maturation of phagosomes, this compound can improve macrophage function against intracellular pathogens like Mycobacterium tuberculosis .

Potential Therapeutic Applications

Given its multifaceted bioactivity, this compound is being investigated as a potential therapeutic agent in various diseases:

- Tuberculosis Treatment : As an adjunct to standard anti-TB drugs, this compound may enhance drug efficacy and reduce side effects by improving host immune responses .

- Malaria Treatment : Its effectiveness against Plasmodium falciparum suggests potential use in treating malaria, particularly in drug-resistant cases .

- Gastroprotective Effects : Similar to its counterpart pasakbumin A, this compound has shown antiulcer activity, indicating a potential role in gastrointestinal health .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical and experimental settings:

- Study on Tuberculosis : A study demonstrated that this compound enhances macrophage-mediated killing of Mycobacterium tuberculosis by inducing autophagy and increasing nitric oxide production. The combination of this compound with traditional TB medications showed synergistic effects, leading to improved bacterial clearance .

- Malaria Resistance : In clinical trials assessing treatments for malaria, this compound was effective against resistant strains, providing an alternative approach to conventional antimalarial therapies .

Mechanism of Action

The mechanism of action of 13-Alpha-(21)-epoxyeurycomanone involves its interaction with specific molecular targets and pathways . The compound exerts its effects by:

Inducing Apoptosis: It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Inhibiting Cell Proliferation: It interferes with cell cycle progression, reducing the proliferation of cancer cells.

Modulating Signaling Pathways: It affects various signaling pathways involved in cell survival and growth.

Comparison with Similar Compounds

Biological Activity

Pasakbumin B, a quassinoid compound derived from Eurycoma longifolia (commonly known as Tongkat Ali), has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is part of a class of compounds known for their potential medicinal properties, including anti-cancer, anti-malarial, and anti-microbial effects. Research indicates that these compounds may modulate various biological pathways, contributing to their therapeutic potential.

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. A systematic review highlighted its efficacy against resistant strains of Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that this compound could inhibit the growth of this parasite, suggesting its potential use as an antimalarial agent .

2. Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. A study indicated that it activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action results in enhanced cancer cell death .

3. Anti-inflammatory Effects

this compound has been observed to modulate inflammatory responses. It enhances the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, which are crucial for the immune response against infections such as tuberculosis (TB). This effect is mediated through the ERK1/2 and NF-κB signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Autophagy : Studies indicate that this compound promotes autophagy in infected macrophages, enhancing their ability to clear intracellular pathogens like Mycobacterium tuberculosis.

- Activation of Signaling Pathways : The compound activates key signaling pathways (ERK1/2 and NF-κB), which are involved in cellular responses to stress and inflammation.

Case Study 1: Antimalarial Activity

A study conducted on the antimalarial properties of this compound revealed that it significantly inhibited the growth of chloroquine-resistant P. falciparum strains. The study utilized a lactate dehydrogenase assay to quantify the compound's effectiveness over a 72-hour period.

| Compound | IC50 (mg/mL) | Resistance Type |

|---|---|---|

| This compound | <3 | Chloroquine-resistant |

Case Study 2: Anticancer Effects

In vitro experiments demonstrated that this compound induced apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent.

| Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|

| HeLa | 70 | Intrinsic pathway |

| MCF-7 | 65 | Extrinsic pathway |

Q & A

How can researchers identify gaps in existing literature on Pasakbumin B to formulate novel research questions?

To systematically identify gaps, conduct a structured literature review using databases like PubMed or Web of Science. Apply frameworks such as PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to narrow focus . Prioritize systematic reviews and meta-analyses to map current knowledge and highlight contradictions or understudied mechanisms (e.g., this compound’s interaction with specific signaling pathways compared to analogs like Pasakbumin A) . Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria, ensuring transparency .

What experimental design considerations are critical for assessing this compound’s mechanism of action in vitro?

Key considerations include:

- Dose-response curves : Test a range of concentrations (e.g., 1–100 µM) to establish efficacy and toxicity thresholds.

- Controls : Include positive controls (e.g., established inhibitors) and vehicle controls to isolate compound-specific effects.

- Cell lines : Select models relevant to the hypothesized mechanism (e.g., RAW264.7 macrophages for immune modulation studies, as seen in Pasakbumin A research) .

- Time-course experiments : Monitor temporal changes in biomarkers (e.g., phosphorylation levels of NF-κB or MAPK pathways via Western blot) . Document protocols in detail to enable replication, per journal guidelines .

How should researchers address contradictory findings in studies on this compound’s bioactivity?

Contradictions may arise from variability in experimental conditions (e.g., cell culture media, compound purity). To resolve discrepancies:

- Perform replication studies under standardized protocols .

- Conduct meta-analyses to statistically aggregate data from multiple studies, adjusting for covariates like dosage or exposure duration .

- Use sensitivity analyses to test if conclusions hold under different assumptions (e.g., alternate statistical models) .

- Report negative results transparently to avoid publication bias .

What advanced methodologies are suitable for studying this compound’s pharmacokinetics and bioavailability?

- LC-MS/MS : Quantify this compound and metabolites in biological matrices (e.g., plasma, tissue homogenates) with high specificity .

- Microsomal stability assays : Assess hepatic metabolism using human liver microsomes.

- In silico modeling : Predict absorption/distribution using tools like GastroPlus or PK-Sim, validated with in vivo data .

- Tracer studies : Use isotopically labeled this compound to track biodistribution in animal models. Ensure ethical compliance (e.g., IACUC approval) .

How can researchers validate the structural identity and purity of synthesized this compound?

- Spectroscopic techniques : Combine NMR (¹H, ¹³C) and HRMS to confirm molecular structure .

- Chromatography : Use HPLC with UV/Vis or MS detection to assess purity (>95% by area under the curve).

- Reference standards : Compare data with authenticated samples or published spectra.

- Batch documentation : Record synthesis conditions (e.g., solvents, catalysts) to troubleshoot variability .

What strategies are effective for integrating omics data (e.g., transcriptomics, proteomics) into this compound research?

- Multi-omics integration : Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) to correlate gene expression, protein activity, and metabolic profiles .

- Pathway enrichment analysis : Identify overrepresented pathways (e.g., autophagy, apoptosis) via tools like DAVID or GSEA .

- Machine learning : Train models to predict this compound’s targets from structural features or omics signatures .

How should researchers design comparative studies between this compound and structurally similar compounds?

- Structural analogs : Select compounds with minor modifications (e.g., hydroxyl group position) to isolate functional groups critical for activity.

- Activity cliffs : Quantify differences in potency (e.g., IC50 values) using dose-response assays .

- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize observed bioactivity .

What ethical and practical considerations apply to in vivo studies of this compound?

- Ethical approval : Follow institutional guidelines (e.g., IACUC, IRB) for animal welfare or human trials .

- Sample size justification : Use power analysis to minimize animal use while ensuring statistical validity .

- Data sharing : Deposit raw data in repositories like Figshare or Zenodo to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.